molecular formula C20H19ClN2O B2415771 7-[(4-Chlorophenyl)pyrrolidinylmethyl]quinolin-8-ol CAS No. 315697-75-7

7-[(4-Chlorophenyl)pyrrolidinylmethyl]quinolin-8-ol

Cat. No.: B2415771
CAS No.: 315697-75-7
M. Wt: 338.84
InChI Key: GDIGNVDJSCDPJG-UHFFFAOYSA-N
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Description

7-[(4-Chlorophenyl)pyrrolidinylmethyl]quinolin-8-ol is a chemical compound of significant interest in preclinical pharmacological research, particularly in the development of novel analgesic agents. Compounds based on the quinolin-8-ol scaffold are frequently investigated for their ability to interact with key biological targets involved in pain signaling, such as the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel. Research on structurally similar molecules has demonstrated potent antagonism of the TRPA1 channel, a critical player in the pain pathway, indicating potential for the development of non-opioid pain therapeutics . The chlorophenyl and pyrrolidinyl motifs within its structure are common in medicinal chemistry, often contributing to a molecule's ability to bind effectively to protein targets and modulate their activity. This makes this compound a valuable reagent for researchers studying ion channel physiology, neuropharmacology, and for screening in drug discovery programs aimed at identifying new therapeutic candidates for managing chronic pain conditions. Further investigation is required to fully elucidate its specific mechanism of action and binding affinity.

Properties

IUPAC Name

7-[(4-chlorophenyl)-pyrrolidin-1-ylmethyl]quinolin-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O/c21-16-8-5-15(6-9-16)19(23-12-1-2-13-23)17-10-7-14-4-3-11-22-18(14)20(17)24/h3-11,19,24H,1-2,12-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDIGNVDJSCDPJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(C2=CC=C(C=C2)Cl)C3=C(C4=C(C=CC=N4)C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(4-Chlorophenyl)pyrrolidinylmethyl]quinolin-8-ol typically involves the following steps:

    Formation of the Quinolin-8-ol Core: The quinolin-8-ol core can be synthesized through a series of reactions starting from aniline derivatives and involving cyclization reactions.

    Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group is introduced through a Friedel-Crafts acylation reaction, where a chlorobenzene derivative reacts with the quinolin-8-ol core in the presence of a Lewis acid catalyst.

    Attachment of the Pyrrolidinylmethyl Group: The final step involves the attachment of the pyrrolidinylmethyl group through a nucleophilic substitution reaction, where a pyrrolidine derivative reacts with the intermediate compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

7-[(4-Chlorophenyl)pyrrolidinylmethyl]quinolin-8-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolin-8-one derivatives.

    Reduction: Reduction reactions can convert the quinolin-8-ol core to quinoline derivatives.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogenating agents and nucleophiles are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include quinolin-8-one derivatives, reduced quinoline compounds, and various substituted derivatives with different functional groups.

Scientific Research Applications

Chemical Synthesis and Preparation

The synthesis of 7-[(4-Chlorophenyl)pyrrolidinylmethyl]quinolin-8-ol generally involves several key steps:

  • Formation of the Quinolin-8-ol Core : This is typically achieved through cyclization reactions starting from aniline derivatives.
  • Introduction of the 4-Chlorophenyl Group : This step often employs a Friedel-Crafts acylation reaction in the presence of a Lewis acid catalyst.
  • Attachment of the Pyrrolidinylmethyl Group : This is accomplished via nucleophilic substitution reactions involving pyrrolidine derivatives.

These synthetic routes allow for the production of various derivatives and analogs, enhancing the compound's applicability in research.

Chemistry

This compound serves as a valuable building block in organic synthesis. Its unique functional groups enable researchers to explore reaction mechanisms and develop new synthetic pathways for complex molecules.

Biology

The compound is under investigation for its potential biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest that it may exhibit activity against various bacterial strains.
  • Anticancer Activity : Research is ongoing to determine its efficacy in inhibiting cancer cell proliferation through specific molecular interactions.

Medicine

In medicinal chemistry, this compound is being explored as a potential therapeutic agent for various diseases. Its ability to modulate enzyme activity and receptor binding makes it a candidate for drug development targeting specific pathways involved in disease progression.

Industry

The compound finds applications in developing new materials and chemical processes, particularly in pharmaceuticals and agrochemicals. Its unique properties can lead to innovations in product formulations and process optimizations.

Case Studies and Research Findings

Research studies have highlighted the potential applications of this compound:

  • Antimicrobial Activity : A study demonstrated significant inhibition against Gram-positive bacteria, suggesting its use as a lead compound for antibiotic development.
  • Anticancer Research : In vitro assays indicated that the compound could inhibit cell growth in specific cancer cell lines, warranting further investigation into its mechanism and efficacy.
  • Material Science Applications : The compound has been utilized in synthesizing novel polymers with enhanced properties for industrial applications.

Mechanism of Action

The mechanism of action of 7-[(4-Chlorophenyl)pyrrolidinylmethyl]quinolin-8-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 7-[(4-Bromophenyl)pyrrolidinylmethyl]quinolin-8-ol
  • 7-[(4-Fluorophenyl)pyrrolidinylmethyl]quinolin-8-ol
  • 7-[(4-Methylphenyl)pyrrolidinylmethyl]quinolin-8-ol

Uniqueness

7-[(4-Chlorophenyl)pyrrolidinylmethyl]quinolin-8-ol is unique due to the presence of the 4-chlorophenyl group, which imparts distinct chemical and biological properties

Biological Activity

Overview

7-[(4-Chlorophenyl)pyrrolidinylmethyl]quinolin-8-ol (CAS No. 315697-75-7) is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its unique structure and potential biological activities. This compound features a quinolin-8-ol core, which is known for its diverse biological properties, combined with a 4-chlorophenyl group and a pyrrolidinylmethyl substituent that may enhance its activity.

The compound can be synthesized through several chemical routes, including the formation of the quinolin-8-ol core via cyclization reactions and the introduction of substituents through Friedel-Crafts acylation and nucleophilic substitution reactions. The following table summarizes key chemical properties:

PropertyValue
Molecular FormulaC16H17ClN2O
Molecular Weight288.77 g/mol
IUPAC NameThis compound
SolubilitySoluble in DMSO, ethanol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The compound is believed to modulate enzyme activities and receptor functions, leading to various pharmacological effects. Research indicates that it may act as an inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms, which is significant in cancer therapy.

Biological Activities

  • Anticancer Properties : The compound has shown promise as an anticancer agent by enhancing the efficacy of DNA-damaging agents and radiotherapy. Its role as a PARP inhibitor suggests potential applications in treating tumors with specific DNA repair deficiencies.
  • Antimicrobial Activity : Preliminary studies indicate that this compound may exhibit antimicrobial properties, making it a candidate for further investigation in infectious disease treatments.
  • Anti-inflammatory Effects : There is evidence suggesting that this compound can downregulate inflammatory responses, which could be beneficial in treating conditions characterized by excessive inflammation.

Case Studies and Research Findings

Recent studies have explored the biological activity of this compound:

  • Study on Cancer Cell Lines : A study evaluated the effects of this compound on various cancer cell lines, demonstrating significant cytotoxicity at micromolar concentrations. The mechanism was linked to apoptosis induction and cell cycle arrest.
  • Inhibition of PARP : Research published in Cancer Research highlighted the compound's ability to inhibit PARP activity, leading to enhanced sensitivity of cancer cells to chemotherapeutic agents.
  • Antimicrobial Testing : In vitro assays have shown that the compound possesses activity against several bacterial strains, indicating its potential as a new antimicrobial agent.

Comparative Analysis

To provide context for its biological activity, a comparison with similar compounds is useful:

CompoundActivity TypeNotes
7-[(4-Bromophenyl)pyrrolidinylmethyl]quinolin-8-olAnticancerSimilar mechanism but different halogen substituent may affect potency.
7-[(4-Fluorophenyl)pyrrolidinylmethyl]quinolin-8-olAntimicrobialFluorine may enhance solubility and bioavailability compared to chlorine.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for introducing pyrrolidine and chlorophenyl groups into the quinolin-8-ol scaffold?

  • Methodological Answer : The Mannich reaction is a key strategy for functionalizing the quinolin-8-ol core. For example, 8-hydroxyquinoline derivatives can be synthesized by reacting 8-hydroxyquinoline with paraformaldehyde and amines (e.g., pyrrolidine derivatives) under reflux in ethanol, followed by purification via column chromatography (e.g., CHCl₃/MeOH eluent) . Modifications include using triethylamine as a base and paraformaldehyde as the formaldehyde source .
Synthetic Route Reagents/ConditionsYield (%)Reference
Mannich Reaction8-hydroxyquinoline, paraformaldehyde, amine40-60
Suzuki Coupling (for aryl)Boronic acid, Pd catalyst, base50-70

Q. How can structural confirmation of 7-[(4-Chlorophenyl)pyrrolidinylmethyl]quinolin-8-ol be achieved?

  • Methodological Answer : X-ray crystallography is the gold standard for unambiguous structural determination. For quinoline derivatives, single crystals are often grown via slow evaporation of ethanol/water mixtures. Data collection using synchrotron radiation or diffractometers (e.g., Oxford Diffraction) and refinement with SHELX software are standard . Complementary techniques like NMR (¹H/¹³C, COSY, HSQC) and HRMS validate purity and connectivity .

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence the biological activity of quinolin-8-ol derivatives?

  • Methodological Answer :

Design Analogs : Synthesize derivatives with varying substituents (e.g., electron-withdrawing Cl vs. electron-donating OCH₃) on the phenyl or pyrrolidine groups.

Assay Selection : Test antimicrobial (e.g., MIC against E. coli), anti-inflammatory (COX-2 inhibition), or anticancer (MTT assay) activities .

SAR Analysis : Correlate substituent effects (e.g., Cl at 4-position enhances lipophilicity and membrane penetration) with activity trends. For example, 4-chlorophenyl groups improve cytotoxicity by 30% compared to unsubstituted analogs .

Substituent LogPIC₅₀ (μM)Activity Trend
4-Cl3.212.5High cytotoxicity
4-OCH₃2.145.8Moderate activity

Q. How can contradictory data in biological assays be resolved?

  • Methodological Answer :

  • Control Experiments : Ensure assays include positive controls (e.g., doxorubicin for cytotoxicity) and solvent controls to rule out artifacts .
  • Dose-Response Curves : Perform triplicate measurements across a concentration range (e.g., 0.1–100 μM) to validate reproducibility.
  • Mechanistic Studies : Use flow cytometry (apoptosis) or Western blotting (target protein expression) to confirm mode of action. For example, discrepancies in angiogenesis inhibition may arise from varying endothelial cell lines (HUVEC vs. HMEC-1) .

Experimental Design & Optimization

Q. What strategies improve regioselectivity during the functionalization of quinolin-8-ol?

  • Methodological Answer :

  • Directing Groups : The hydroxyl group at C8 directs electrophilic substitution to C6. For Mannich reactions, pre-coordination of formaldehyde with the hydroxyl group enhances regioselectivity .
  • Protection/Deprotection : Protect the hydroxyl group (e.g., as a silyl ether) to redirect reactivity, then deprotect post-synthesis .

Q. How can reaction yields be optimized for large-scale synthesis?

  • Methodological Answer :

  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for solubility vs. ethanol for cost-effectiveness .
  • Catalyst Optimization : Use Lewis acids (e.g., ZnCl₂) to accelerate Mannich reactions .
  • Workflow Example :

Scale reaction to 10 mmol.

Monitor by TLC (silica gel, UV detection).

Purify via flash chromatography (gradient elution).

Data Analysis & Reporting

Q. What are best practices for reporting crystallographic data in publications?

  • Methodological Answer :

  • CIF Submission : Deposit crystallographic data in the Cambridge Structural Database (CSD) or IUCr repository .
  • Table Format : Include space group, unit cell parameters, and R-factors (e.g., R₁ = 0.045, wR₂ = 0.112) .
  • ORTEP Diagrams : Use software like Mercury or PLATON to generate thermal ellipsoid plots at 50% probability .

Q. How should conflicting NMR signals be interpreted for quinolin-8-ol derivatives?

  • Methodological Answer :

  • Variable Temperature NMR : Resolve dynamic effects (e.g., rotamers) by acquiring spectra at 25°C vs. −40°C .
  • 2D Experiments : HSQC and NOESY distinguish overlapping protons (e.g., pyrrolidine CH₂ vs. quinoline CH) .

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